molecular formula C15H13N5S2 B13868858 7-(4-Methylsulfanylphenyl)-5-thiophen-2-yl-1,7-dihydrotetrazolo[1,5-a]pyrimidine CAS No. 440639-75-8

7-(4-Methylsulfanylphenyl)-5-thiophen-2-yl-1,7-dihydrotetrazolo[1,5-a]pyrimidine

Cat. No.: B13868858
CAS No.: 440639-75-8
M. Wt: 327.4 g/mol
InChI Key: DOOCMHYPBRXFIC-UHFFFAOYSA-N
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Description

7-(4-Methylsulfanylphenyl)-5-thiophen-2-yl-1,7-dihydrotetrazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the class of tetrazolopyrimidines This compound is characterized by the presence of a tetrazole ring fused to a pyrimidine ring, with additional substituents including a methylsulfanylphenyl group and a thiophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-Methylsulfanylphenyl)-5-thiophen-2-yl-1,7-dihydrotetrazolo[1,5-a]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Ring: The initial step involves the synthesis of a pyrimidine derivative through the condensation of appropriate aldehydes and amines.

    Introduction of the Tetrazole Ring: The pyrimidine derivative is then subjected to cyclization with azide compounds to form the tetrazole ring.

    Substitution Reactions:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

7-(4-Methylsulfanylphenyl)-5-thiophen-2-yl-1,7-dihydrotetrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can be performed to introduce different substituents on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenated compounds and strong bases or acids as catalysts.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of reduced derivatives with hydrogenated rings.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

7-(4-Methylsulfanylphenyl)-5-thiophen-2-yl-1,7-dihydrotetrazolo[1,5-a]pyrimidine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of advanced materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 7-(4-Methylsulfanylphenyl)-5-thiophen-2-yl-1,7-dihydrotetrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[1,5-a]pyrimidines: These compounds share a similar fused ring structure but differ in the substituents and specific ring systems.

    Thienopyrimidines: These compounds contain a thiophene ring fused to a pyrimidine ring, similar to the thiophenyl group in the target compound.

    Tetrazolopyrimidines: Compounds with a tetrazole ring fused to a pyrimidine ring, similar to the core structure of the target compound.

Uniqueness

7-(4-Methylsulfanylphenyl)-5-thiophen-2-yl-1,7-dihydrotetrazolo[1,5-a]pyrimidine is unique due to the specific combination of substituents, including the methylsulfanylphenyl and thiophenyl groups

Properties

CAS No.

440639-75-8

Molecular Formula

C15H13N5S2

Molecular Weight

327.4 g/mol

IUPAC Name

7-(4-methylsulfanylphenyl)-5-thiophen-2-yl-4,7-dihydrotetrazolo[1,5-a]pyrimidine

InChI

InChI=1S/C15H13N5S2/c1-21-11-6-4-10(5-7-11)13-9-12(14-3-2-8-22-14)16-15-17-18-19-20(13)15/h2-9,13H,1H3,(H,16,17,19)

InChI Key

DOOCMHYPBRXFIC-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC=C(C=C1)C2C=C(NC3=NN=NN23)C4=CC=CS4

Origin of Product

United States

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